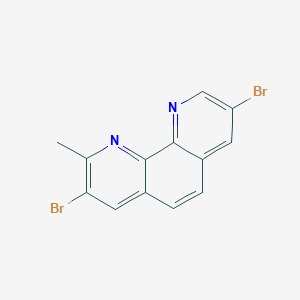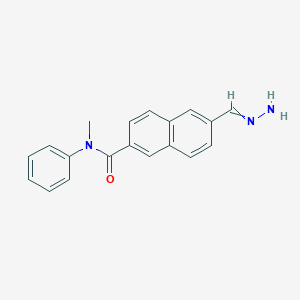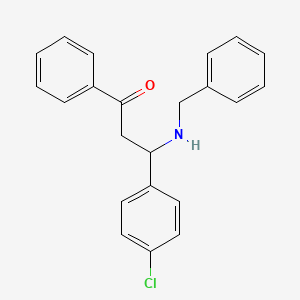![molecular formula C16H24N4O7 B12537577 (2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide CAS No. 673486-13-0](/img/structure/B12537577.png)
(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a hydroxyl group, and an acetamido group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the hydroxyl and acetamido groups, and the assembly of the final structure. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl and Acetamido Groups: These functional groups can be introduced through selective reactions such as hydroxylation and acylation.
Final Assembly: The final compound is assembled through coupling reactions, often under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring and other functional groups can be reduced under specific conditions.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and hydroxyl groups may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide: A similar compound with slight variations in functional groups or stereochemistry.
This compound: Another related compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
673486-13-0 |
|---|---|
Molecular Formula |
C16H24N4O7 |
Molecular Weight |
384.38 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O7/c1-7(2)11(17-8(3)22)14(25)19-12-13(24)9(6-21)27-15(12)20-5-4-10(23)18-16(20)26/h4-5,7,9,11-13,15,21,24H,6H2,1-3H3,(H,17,22)(H,19,25)(H,18,23,26)/t9-,11+,12-,13-,15-/m1/s1 |
InChI Key |
RUOYPMAUBCQPDT-DJEPCVJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC1C(C(OC1N2C=CC(=O)NC2=O)CO)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phenylsilane](/img/structure/B12537496.png)
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)


![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)

![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)



